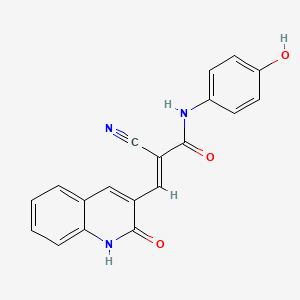
Fmoc-VAP-MMAE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-VAP-MMAE is a compound used in the development of antibody-drug conjugates (ADCs). It consists of an ADC linker and a tubulin inhibitor, monomethyl auristatin E (MMAE), with a protective fluorenylmethyloxycarbonyl (Fmoc) group . This compound is significant in targeted cancer therapy due to its ability to deliver cytotoxic agents directly to cancer cells while minimizing damage to healthy cells.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-VAP-MMAE involves several steps. Initially, the Fmoc group is attached to valine-alanine-proline (VAP) to form Fmoc-VAP. This intermediate is then reacted with monomethyl auristatin E (MMAE) to form the final conjugate . The reaction conditions typically involve the use of organic solvents like dimethylformamide (DMF) and bases such as diisopropylethylamine (DIPEA) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, solvent ratios, and reaction times. The final product is purified using techniques like high-performance liquid chromatography (HPLC) to achieve the desired quality .
Analyse Des Réactions Chimiques
Types of Reactions
Fmoc-VAP-MMAE undergoes various chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, exposing the amine group for further conjugation.
Cleavage Reactions: The linker between the ADC and MMAE is cleaved enzymatically within the target cells, releasing the cytotoxic MMAE.
Common Reagents and Conditions
Major Products
The major product of these reactions is the free MMAE, which exerts its cytotoxic effects by inhibiting tubulin polymerization .
Applications De Recherche Scientifique
Chemistry
In chemistry, Fmoc-VAP-MMAE is used to study the efficiency of different linkers in ADCs and their stability under various conditions .
Biology
Biologically, it is used to investigate the mechanisms of targeted drug delivery and the cellular uptake of ADCs .
Medicine
In medicine, this compound is crucial in developing targeted cancer therapies. It allows for the selective delivery of cytotoxic agents to cancer cells, reducing side effects and improving therapeutic outcomes .
Industry
Industrially, it is used in the large-scale production of ADCs for clinical use. The compound’s stability and effectiveness make it a valuable component in the pharmaceutical industry .
Mécanisme D'action
Fmoc-VAP-MMAE exerts its effects through a multi-step mechanism:
Targeting: The ADC targets specific cancer cell antigens.
Internalization: The ADC is internalized by the cancer cell.
Cleavage: The linker is cleaved by lysosomal enzymes, releasing MMAE.
Action: MMAE inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Fmoc-VAP-MMAF: Similar to Fmoc-VAP-MMAE but with monomethyl auristatin F (MMAF) as the cytotoxic agent.
Fmoc-VAP-DM1: Uses DM1 as the cytotoxic agent instead of MMAE.
Uniqueness
This compound is unique due to its specific linker and the use of MMAE, which has shown high potency in inhibiting tubulin polymerization and inducing apoptosis in cancer cells .
Propriétés
Formule moléculaire |
C70H98N8O13 |
|---|---|
Poids moléculaire |
1259.6 g/mol |
Nom IUPAC |
[4-[[(2S)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]amino]propanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate |
InChI |
InChI=1S/C70H98N8O13/c1-16-43(8)61(56(88-14)37-57(79)78-36-24-31-55(78)63(89-15)44(9)64(81)71-45(10)62(80)48-25-18-17-19-26-48)76(12)68(85)59(41(4)5)74-67(84)60(42(6)7)77(13)70(87)91-38-47-32-34-49(35-33-47)73-65(82)46(11)72-66(83)58(40(2)3)75-69(86)90-39-54-52-29-22-20-27-50(52)51-28-21-23-30-53(51)54/h17-23,25-30,32-35,40-46,54-56,58-63,80H,16,24,31,36-39H2,1-15H3,(H,71,81)(H,72,83)(H,73,82)(H,74,84)(H,75,86)/t43-,44+,45+,46-,55-,56+,58-,59-,60-,61-,62+,63+/m0/s1 |
Clé InChI |
DNBKSBZOHVIOEB-QKUOFYSQSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
SMILES canonique |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



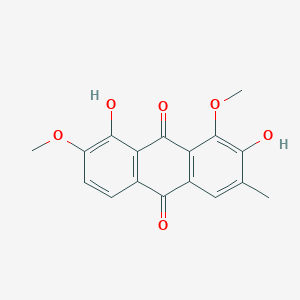

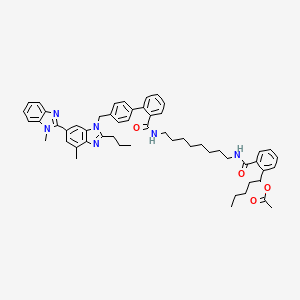
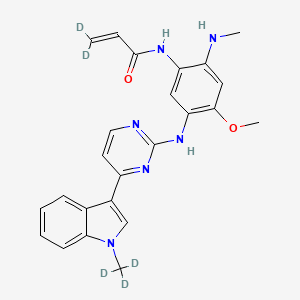
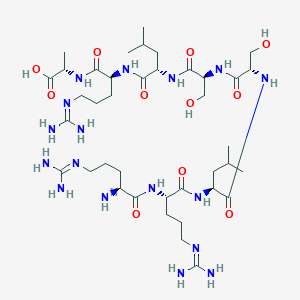


![[(2S,3S,5S)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl] phosphono hydrogen phosphate](/img/structure/B12396233.png)

![2-[2-[2-(4-Isothiocyanatobutylsulfinyl)ethoxy]-5-prop-2-enylphenyl]-4-prop-2-enylphenol](/img/structure/B12396252.png)
![3-[1-[[1-(1-Benzofuran-2-ylmethyl)indole-7-carbonyl]amino]cyclopropyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B12396259.png)

